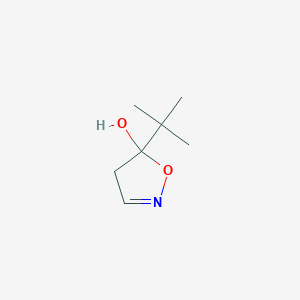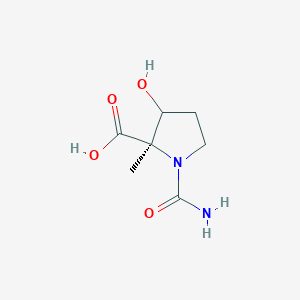
(2R)-1-Carbamoyl-3-hydroxy-2-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-Carbamoyl-3-hydroxy-2-methylpyrrolidine-2-carboxylic acid is a chemical compound with a complex structure that includes a pyrrolidine ring, a carbamoyl group, a hydroxy group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Carbamoyl-3-hydroxy-2-methylpyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction produces the desired compound through a series of steps that include the formation of intermediate products and subsequent purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment for mixing, heating, and purifying the compound, as well as stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-Carbamoyl-3-hydroxy-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, ketones, and amines. These derivatives can have different chemical and physical properties, making them useful for various applications in research and industry.
Aplicaciones Científicas De Investigación
(2R)-1-Carbamoyl-3-hydroxy-2-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R)-1-Carbamoyl-3-hydroxy-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2R)-1-Carbamoyl-3-hydroxy-2-methylpyrrolidine-2-carboxylic acid include other pyrrolidine derivatives and compounds with similar functional groups, such as:
- (2R)-2-amino-4-methoxy-4-oxobutanoic acid
- (2R)-2-acetylamino-3-sulfanylpropanoic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry
Propiedades
Fórmula molecular |
C7H12N2O4 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
(2R)-1-carbamoyl-3-hydroxy-2-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H12N2O4/c1-7(5(11)12)4(10)2-3-9(7)6(8)13/h4,10H,2-3H2,1H3,(H2,8,13)(H,11,12)/t4?,7-/m1/s1 |
Clave InChI |
CZKJYQGRDWTJCL-HWZXHQHMSA-N |
SMILES isomérico |
C[C@@]1(C(CCN1C(=O)N)O)C(=O)O |
SMILES canónico |
CC1(C(CCN1C(=O)N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Benzenediol, 4-[4-(2-quinolinyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-](/img/structure/B12881751.png)
![4'-Methyl-[1,1'-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate](/img/structure/B12881757.png)
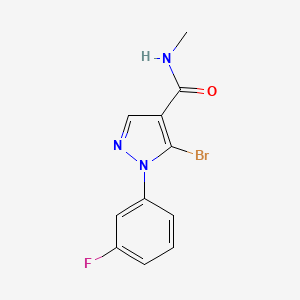
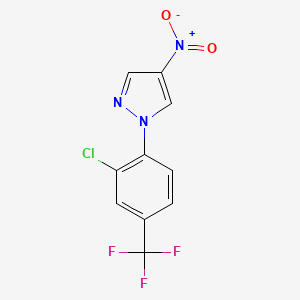
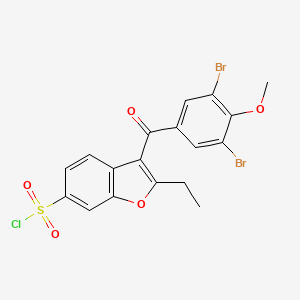
![3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12881783.png)

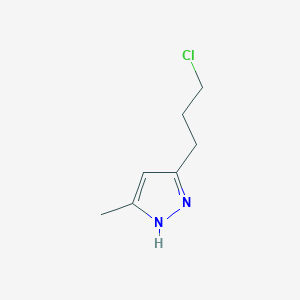
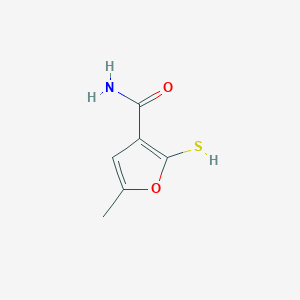

![1-[3-(Diphenylmethyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12881815.png)
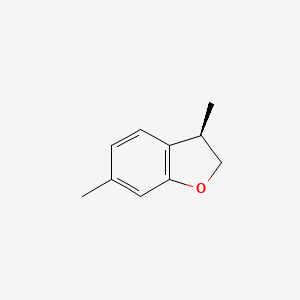
![3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881829.png)
